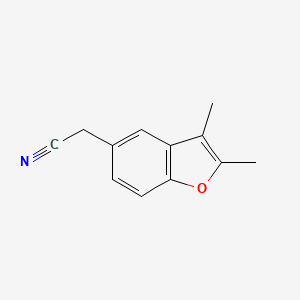

2-(2,3-Dimethylbenzofuran-5-yl)acetonitrile

Description

Properties

Molecular Formula |

C12H11NO |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

2-(2,3-dimethyl-1-benzofuran-5-yl)acetonitrile |

InChI |

InChI=1S/C12H11NO/c1-8-9(2)14-12-4-3-10(5-6-13)7-11(8)12/h3-4,7H,5H2,1-2H3 |

InChI Key |

XMOJEXHPZFPDCI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)CC#N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylbenzofuran-5-yl)acetonitrile typically involves the following steps:

Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

Acetonitrile Group Introduction: The acetonitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source like sodium cyanide.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylbenzofuran-5-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the nitrile group to an amine.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or alcohols, and appropriate catalysts.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Amines.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

2-(2,3-Dimethylbenzofuran-5-yl)acetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylbenzofuran-5-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences

Key Observations :

- The target compound’s fully aromatic benzofuran core contrasts with the dihydrobenzofuran in 5a and , which reduces aromaticity and alters electronic properties.

- Substituent positions (e.g., methyl groups at 2,3 in the target vs. methoxy/ethyl groups in 5a) influence steric hindrance and electron-donating/withdrawing effects.

Spectroscopic and Physical Properties

Table 3: NMR and Melting Point Data

Insights :

- The oxy-acetonitrile group in 5a causes distinct deshielding (δ 5.39 ppm), whereas the target’s methyl groups would show upfield shifts (~2.30 ppm).

- The high melting point of 5a reflects strong intermolecular interactions (e.g., hydrogen bonding from oxy groups), while the target’s methyl groups may lower this value.

Electronic and Reactivity Profiles

Table 4: DFT-Derived Electronic Properties (Hypothetical for Target)

Analysis :

Biological Activity

2-(2,3-Dimethylbenzofuran-5-yl)acetonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms, efficacy, and potential applications in various fields, including pharmacology and toxicology.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Signaling Pathways : Similar compounds have been shown to inhibit the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway, which is critical in cancer progression and metabolic adaptation under low oxygen conditions .

- Antioxidant Activity : Benzofuran derivatives often exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

- Enzyme Modulation : There is evidence suggesting that this compound can modulate the activity of specific enzymes involved in metabolic pathways, though detailed studies are still required.

Efficacy Studies

A summary of key studies evaluating the biological activity of this compound is presented below:

Case Study 1: HIF-1 Inhibition

In a study exploring small-molecule inhibitors of the HIF-1 pathway, this compound was found to have an IC50 value of 3.0 μM, indicating its potential as a therapeutic agent in cancer treatment by inhibiting tumor hypoxia adaptation .

Case Study 2: Antioxidant Properties

An investigation into the antioxidant properties of benzofuran derivatives suggested that compounds similar to this compound could reduce oxidative stress markers in vitro. However, specific data on this compound remains limited and warrants further exploration .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 2-(2,3-Dimethylbenzofuran-5-yl)acetonitrile?

- Methodology : A two-step approach is often utilized:

Core Synthesis : The benzofuran scaffold is synthesized via cyclization of substituted phenols with acetylene derivatives. For example, 2,3-dihydrobenzofuran derivatives can be acetylated using acetyl chloride in the presence of AlCl₃ to introduce ketone groups .

Nitrile Functionalization : The acetonitrile group is introduced via nucleophilic substitution or condensation reactions. In related compounds, chloroacetonitrile reacts with hydroxylated intermediates in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–65°C .

- Key Considerations : Solvent choice (e.g., DMF for polar reactions) and catalyst selection (e.g., AlCl₃ for Friedel-Crafts acetylation) critically influence yield and purity.

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Primary Methods :

- ¹H/¹³C NMR : To confirm substituent positions and electronic environments. For example, methoxy groups in benzofuran derivatives resonate at δ ~3.8–4.0 ppm, while nitrile carbons appear at ~115–120 ppm .

- FTIR : A sharp ν(C≡N) stretch at ~2235–2240 cm⁻¹ confirms the nitrile group. Additional peaks for C-O (benzofuran) and C-H (methyl) stretches are observed .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion validation (e.g., [M+H]⁺ for C₁₃H₁₂N₂O) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of this compound?

- Challenges : Competing side reactions (e.g., over-acetylation, nitrile hydrolysis) and poor solubility of intermediates.

- Solutions :

- Temperature Control : Maintain reactions at 60–65°C to balance reactivity and selectivity .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for improved regioselectivity in benzofuran ring formation .

- Solvent Optimization : Use anhydrous DMF or acetonitrile to suppress hydrolysis. Add molecular sieves for moisture-sensitive steps .

Q. How should researchers address discrepancies in crystallographic data for derivatives of this compound?

- Case Study : In a structurally similar compound, (E)-2-(4-methoxystyryl)-dihydroperimidine acetonitrile solvate, the dihedral angle between aromatic rings was 87.61(6)°, resolved via SHELX refinement .

- Troubleshooting :

- Software Selection : Use SHELXL for small-molecule refinement due to its robust handling of twinning and high-resolution data .

- Data Collection : Ensure high completeness (>95%) and redundancy. For example, Oxford Diffraction Gemini/EOS CCD detectors provide reliable intensity measurements .

- Hydrogen Bonding Analysis : Discrepancies may arise from solvent interactions (e.g., N–H⋯N bonds with acetonitrile). Validate using difference Fourier maps .

Q. What mechanistic insights explain the formation of byproducts in nitrile-functionalization reactions?

- Example : Reaction of 4,5-dichloro-1,2,3-dithiazolium chloride with sulfonyl acetonitrile yielded two products: a sulfonothioate (19%) and a dithiazolylidene acetonitrile (23%) due to competing nucleophilic attack pathways .

- Mechanistic Analysis :

- Pathway 1: Sulfonyl group acts as a leaving group, enabling S–N bond formation.

- Pathway 2: Nitrile carbon participates in electrophilic substitution, forming a conjugated system.

Applications in Pharmaceutical Research

Q. How is this compound utilized as an intermediate in drug synthesis?

- Case Study : In Darifenacin HBr synthesis, a related compound, 2-(2,3-dihydrobenzofuran-5-yl)acetic acid, is condensed with pyrrolidinyl acetonitrile derivatives using carbonyldiimidazole (CDI) in ethyl acetate. Subsequent borohydride reduction and HBr treatment yield the active pharmaceutical ingredient .

- Critical Steps :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.